Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings. The compound is characterized by the presence of a bromine atom on the thiophene ring and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Produces substituted thiophenes.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Yields dihydrothiophenes.
Coupling: Results in biaryl compounds.
Scientific Research Applications
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
- Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate
- Tert-butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate
Uniqueness
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is unique due to its specific substitution pattern on the thiophene ring and the presence of both tert-butyl and ethyl groups on the carbamate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C12H18BrNO2S |
---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromothiophen-2-yl)methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(11(15)16-12(2,3)4)8-9-6-7-10(13)17-9/h6-7H,5,8H2,1-4H3 |
InChI Key |
MYOCABYDTMJQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(S1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.